5-methyl-4-(4-nitrophenyl)-1H-imidazole
Description
5-Methyl-4-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 5 and a 4-nitrophenyl group at position 4. This compound belongs to the nitroimidazole family, which is widely studied for applications in medicinal chemistry, materials science, and catalysis . Key structural features include:
- Imidazole ring: A five-membered aromatic ring with two nitrogen atoms.
- Substituents: Electron-withdrawing 4-nitrophenyl at C-4 and electron-donating methyl at C-5, creating a polarized electronic environment.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-methyl-4-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
UTPUSAPRMVLEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-nitrophenyl)-1H-imidazole typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazole precursor under acidic or basic conditions. One common method involves the use of ethanol as a solvent and hydrochloric acid as a catalyst, followed by recrystallization from dimethylformamide to purify the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 5-Methyl-4-(4-amino-phenyl)-imidazole.
Reduction: Formation of 5-Methyl-4-(4-amino-phenyl)-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-4-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-methyl-4-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Nitrophenyl-Substituted Imidazoles
- 4-Bromo-5-(4-nitrophenyl)-1H-imidazole (CAS 67453-40-1): Substituents: Bromine at C-4 and 4-nitrophenyl at C-5. Molecular weight: 268.07 g/mol.
Nitroimidazoles with Alternative Substituents
Physical and Spectral Properties
A comparative analysis of key analogs is summarized below:
Observations :
- Bis(4-nitrophenyl) derivatives (e.g., 5a) exhibit higher melting points (>290°C) due to increased π-π stacking and molecular rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
